Cas no 91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane structure
91890-02-7 structure
Product Name:4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
N.o CAS:91890-02-7
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD22188201
CID:1059755
Update Time:2023-11-22

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane
    • 2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (E)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-1-methyl-1-propenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
    • (E)-2-Butene-2-boronic acid pinacol ester
    • (E)-2-Buten-2-ylboronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
    • MDL: MFCD22188201
    • Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-
    • Chave InChI: HEZPWTQUZJEVQF-FPLPWBNLSA-N
    • SMILES: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C/C

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preçomais >>

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4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Sodium triethylborohydride ,  2688877-55-4 Solvents: Pentane ,  Tetrahydrofuran ;  2 h, rt
Referência
Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates
Xu, Songgen; Geng, Peiyu; Li, Yuling; Liu, Guixia ; Zhang, Lei; et al, ACS Catalysis, 2021, 11(16), 10138-10147

Método de produção 2

Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 -
Referência
Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes
Hoffmann, Reinhard W.; Ditrich, Klaus; Froech, Sybille, Liebigs Annalen der Chemie, 1987, (11), 977-85

Método de produção 3

Condições de reacção
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Referência
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; Segura, Lucas; Marek, Ilan, Chemical Science, 2020, 11(23), 5944-5949

Método de produção 4

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
Referência
Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling
Armstrong, Roly J.; Sandford, Christopher; Garcia-Ruiz, Cristina; Aggarwal, Varinder K., Chemical Communications (Cambridge, 2017, 53(36), 4922-4925

Método de produção 5

Condições de reacção
Referência
Product subclass 10: vinyloxyboranes
Gennari, C.; Ceccarelli, S.; Piarulli, U., Science of Synthesis, 2004, 6, 337-401

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preparation Products

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